molecular formula C14H16N2O3 B5846616 N-(2-ethoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide

N-(2-ethoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide

Cat. No.: B5846616
M. Wt: 260.29 g/mol
InChI Key: NXLNBTXSPALVRO-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide is a synthetic organic compound belonging to the oxazole family This compound is characterized by its unique structure, which includes an oxazole ring substituted with ethoxyphenyl and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide typically involves the reaction of 2-ethoxyaniline with 3,5-dimethyl-1,2-oxazole-4-carboxylic acid. The reaction is carried out under controlled conditions, often using a dehydrating agent such as thionyl chloride to facilitate the formation of the amide bond. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the compound. Additionally, green chemistry principles are often applied to minimize waste and reduce the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Bromine in acetic acid or hydrogen peroxide in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxazole derivatives with additional functional groups.

    Reduction: Amine derivatives.

    Substitution: Compounds with varied functional groups replacing the ethoxy group.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-ethoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide stands out due to its unique combination of an oxazole ring with ethoxyphenyl and dimethyl groups. This structural arrangement imparts specific chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential in medicinal chemistry further highlight its uniqueness compared to other similar compounds.

Biological Activity

N-(2-ethoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide is a synthetic compound that has garnered attention in scientific research for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features an oxazole ring, which is known for its diverse biological activities. The presence of the 2-ethoxyphenyl group and the dimethyl substitution at positions 3 and 5 enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. These interactions can modulate various cellular processes, leading to antimicrobial, anti-inflammatory, or anticancer effects.

Proposed Mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways or cell signaling.
  • Receptor Modulation : It could act as an agonist or antagonist at various receptor sites, influencing physiological responses.

Antimicrobial Activity

Research has indicated that oxazole derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that related compounds show effectiveness against various fungal strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for several oxazole derivatives against common pathogens:

CompoundMIC (µg/ml) against Fungi
5b28.9 (Sclerotinia sclerotiorum)
5f54.8 (Colletotrichum fragariae)
5g62.2 (Colletotrichum fragariae)

These findings suggest that this compound may possess similar antifungal properties.

Antiproliferative Activity

In a study exploring the antiproliferative effects of oxazole derivatives, several compounds were tested for their ability to inhibit cancer cell growth. The results indicated that certain derivatives inhibited the activity of topoisomerase I, an enzyme crucial for DNA replication and repair:

CompoundCell LineIC50 (µM)
1HCT-11615
2HeLa20

These results highlight the potential of oxazole derivatives as anticancer agents.

Structure-Activity Relationships (SAR)

The SAR studies on oxazole derivatives indicate that modifications to the chemical structure can significantly impact biological activity. For example:

  • Substitution Patterns : The position and type of substituents on the oxazole ring can enhance or diminish activity.
  • Lipophilicity : Increased lipophilicity often correlates with better membrane permeability and bioavailability.

Case Studies

  • Fungicidal Activity : A study synthesized twelve pyrimidine amide derivatives containing oxazole rings and evaluated their fungicidal activities against Sclerotinia sclerotiorum and Botrytis cinerea. Compounds exhibited promising IC50 values lower than commercial fungicides, indicating their potential as effective antifungal agents .
  • Anticancer Potential : Research involving a library of oxadiazole derivatives showed promising antiproliferative effects against colorectal carcinoma and cervix adenocarcinoma cell lines. The compounds demonstrated cytotoxicity linked to topoisomerase I inhibition .

Properties

IUPAC Name

N-(2-ethoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-4-18-12-8-6-5-7-11(12)15-14(17)13-9(2)16-19-10(13)3/h5-8H,4H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXLNBTXSPALVRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(ON=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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